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molecular formula C9H20ClN B1279679 1-Butyl-1-methylpyrrolidinium Chloride CAS No. 479500-35-1

1-Butyl-1-methylpyrrolidinium Chloride

Cat. No. B1279679
M. Wt: 177.71 g/mol
InChI Key: BOOXKGZZTBKJFE-UHFFFAOYSA-M
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Patent
US07999111B2

Procedure details

A mixture of 11.20 g (63.0 mmol) of 1-butyl-1-methylpyrrolidinium chloride and 13.0 g (118.0 mmol) of dimethyl sulfite is stirred at 110-115° C. (temperature of the oil bath) for 48 hours under an inert-gas atmosphere (nitrogen) in a sealed reaction vessel with pressure valve for 1-1.5 bar above atmospheric pressure. The end of the reaction is determined by NMR measurement. The product is pumped off over the course of 5 hours in vacuo at 13.3 Pa and 115° C. (temperature of the oil bath), giving 14.9 g of 1-butyl-1-methylpyrrolidinium methanesulfonate as a solid. The melting point is 59-60° C. The residual chloride content is less than 5 ppm. The yield is virtually quantitative. The product is investigated by means of NMR spectroscopy.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([N+:6]1([CH3:11])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH2:4][CH3:5].[S:12]([O:16]C)([O:14]C)=[O:13]>>[CH3:2][S:12]([O-:16])(=[O:14])=[O:13].[CH2:2]([N+:6]1([CH3:11])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH2:4][CH3:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
[Cl-].C(CCC)[N+]1(CCCC1)C
Name
Quantity
13 g
Type
reactant
Smiles
S(=O)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
112.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
is stirred at 110-115° C. (temperature of the oil bath) for 48 hours under an inert-gas atmosphere (nitrogen)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a sealed reaction vessel with pressure valve for 1-1.5 bar above atmospheric pressure
CUSTOM
Type
CUSTOM
Details
is pumped off over the course of 5 hours in vacuo at 13.3 Pa and 115° C.
Duration
5 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CS(=O)(=O)[O-].C(CCC)[N+]1(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: CALCULATEDPERCENTYIELD 199.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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